molecular formula C14H14N2S B3284225 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole CAS No. 780806-01-1

6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole

Cat. No.: B3284225
CAS No.: 780806-01-1
M. Wt: 242.34 g/mol
InChI Key: VAQWONMDBMDPLN-UHFFFAOYSA-N
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Description

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is a heterocyclic compound that features both pyrrole and benzothiazole moieties

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . Its WGK is 3, and it has no applicable Flash Point .

Future Directions

The compound has shown potential in improving monoclonal antibody production in a Chinese hamster ovary cell culture . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole typically involves the condensation of 2,5-dimethylpyrrole with a benzothiazole derivative. One common method includes the use of a catalyst such as iron(III) chloride in the presence of a solvent like ethanol . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is unique due to the combination of pyrrole and benzothiazole rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)-2-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-9-4-5-10(2)16(9)12-6-7-13-14(8-12)17-11(3)15-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQWONMDBMDPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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